2-Methyl-4-decyloxyaniline
Description
2-Methyl-4-decyloxyaniline (CAS: N/A; systematic name: 4-(decyloxy)-2-methylbenzenamine) is an aromatic amine derivative featuring a methyl group at the 2-position and a decyloxy (C₁₀H₂₁O) substituent at the 4-position of the benzene ring. This compound’s structure combines a polar aniline group with a long hydrophobic alkyl chain, making it of interest in materials science, particularly for applications such as liquid crystals, surfactants, or organic semiconductors .
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
4-decoxy-2-methylaniline |
InChI |
InChI=1S/C17H29NO/c1-3-4-5-6-7-8-9-10-13-19-16-11-12-17(18)15(2)14-16/h11-12,14H,3-10,13,18H2,1-2H3 |
InChI Key |
KFMHRUBNFJKIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituent at Position 4 | Substituent at Position 2 | Additional Groups |
|---|---|---|---|
| This compound | Decyloxy (C₁₀H₂₁O) | Methyl (CH₃) | None |
| 4-Methoxy-2-methylaniline | Methoxy (OCH₃) | Methyl (CH₃) | None |
| 4-Methoxy-2-methyl-N-(o-tolyl)aniline | Methoxy (OCH₃) | Methyl (CH₃) | N-(o-tolyl) |
Key Implications of Substituents :
- Decyloxy vs. Methoxy : The long alkyl chain in this compound enhances lipophilicity (logP ~6.5 estimated) compared to the methoxy analog (logP ~1.8), significantly altering solubility and self-assembly behavior .
- Methyl at Position 2 : Steric hindrance from the methyl group affects reactivity in substitution reactions and molecular packing in solid-state applications.
Comparison with Analog Syntheses :
- 4-Methoxy-2-methylaniline : Synthesized via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) using NaOtBu and Pd(dppf)Cl₂·CH₂Cl₂ (). The shorter methoxy group simplifies reaction conditions compared to the decyloxy chain, which may require prolonged heating or phase-transfer catalysts.
2.3 Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- The decyloxy chain reduces crystallinity and melting point, favoring liquid crystalline phases at room temperature.
- Increased solubility in nonpolar solvents (e.g., hexane, toluene) makes it suitable for thin-film applications.
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